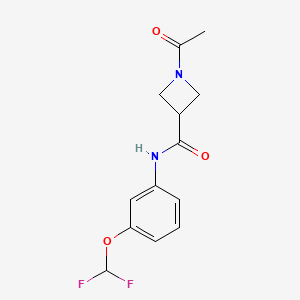
1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C13H14F2N2O3 . It has a molecular weight of 284.263 . This product is intended for research use only and is not meant for human or veterinary use.
Synthesis Analysis
The synthesis of azetidines, such as 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .Chemical Reactions Analysis
The synthesis of azetidines, such as 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide, involves intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide are defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .Wissenschaftliche Forschungsanwendungen
Acylation Reactions
Tertiary carboxamides, similar to the chemical structure of interest, are acylated at the oxygen atom using acyl chloride compounds. This reaction can lead to the formation of 1-acyloxyiminium salts, which, under certain conditions, can yield 1-acyloxy-enamines or -dienamines. These intermediates are pivotal in synthesizing complex organic molecules and studying reaction mechanisms within organic chemistry (Bottomley & Boyd, 1980).
Domino Reactions for Heterocyclic Compounds
A novel one-pot domino reaction enables the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This methodology highlights the versatility of acetyl compounds in facilitating complex heterocyclic formations without the need for prior activation or modification, underscoring the potential for rapid synthesis of bioactive compounds (Ziyaadini et al., 2011).
Inhibitory Activity on Gene Expression
Compounds structurally related to "1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide" have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These findings suggest potential therapeutic applications in treating diseases where inhibition of these transcription factors is beneficial (Palanki et al., 2000).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of related azetidine derivatives have demonstrated significant antibacterial and antifungal activities. These compounds, through structural modifications and optimization, show promise as new agents in combating microbial and fungal infections (Panchasara & Pande, 2009).
Anti-Tubercular Scaffold
Novel derivatives of benzamide azetidinones have been synthesized and assessed for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study reveals the potential of these compounds as scaffolds for developing new anti-tubercular drugs, further highlighting the critical role of acetyl groups in medicinal chemistry (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTYCCLNPQEZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)
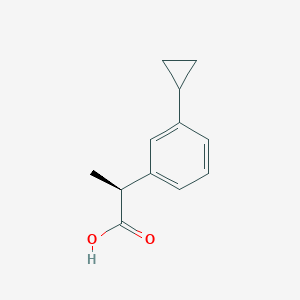
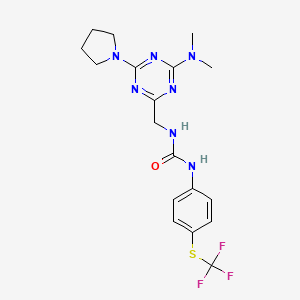
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

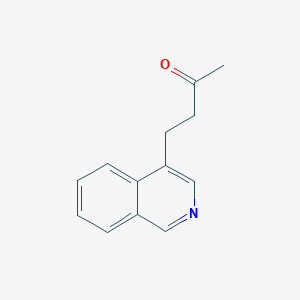
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2534194.png)
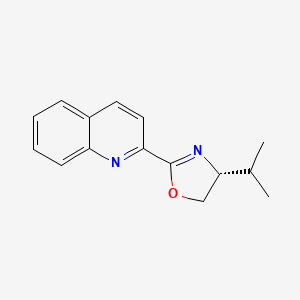
![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)
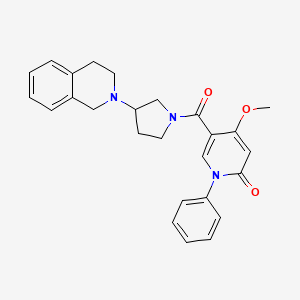
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)